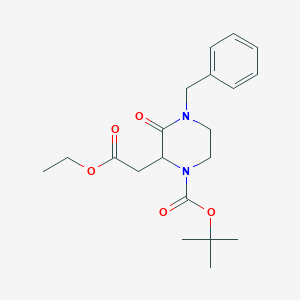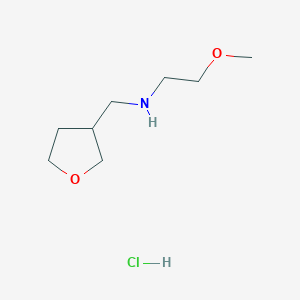
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride, or MEMF, is a derivative of amine hydrochloride, a type of organic compound. MEMF is a versatile compound, with a wide range of applications in scientific research, laboratory experiments, and medical treatments.
Applications De Recherche Scientifique
MEMF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as alkyl halides and amines. It has also been used as a catalyst in the synthesis of various pharmaceuticals and in the study of enzyme mechanisms. Additionally, MEMF has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
Mécanisme D'action
MEMF is believed to act as a proton-transfer agent, allowing for the transfer of protons between molecules. This mechanism of action is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
MEMF has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to inhibit the activity of other enzymes, such as acetylcholinesterase. Additionally, MEMF has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
MEMF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic, making it safe for use in laboratory experiments. However, MEMF also has some limitations. It is not very soluble in organic solvents, and it is not very stable when exposed to light or air.
Orientations Futures
MEMF has a wide range of potential applications in the field of scientific research. It has been used in the study of enzyme mechanisms and the structure and function of proteins and nucleic acids. Additionally, it has been used in the synthesis of various organic compounds and pharmaceuticals. In the future, MEMF could be used to develop new drugs and treatments, as well as to study the structure and function of other biological molecules. Additionally, MEMF could be used to develop new catalysts for use in organic synthesis. Finally, MEMF could be used to study the mechanism of action of other organic compounds and to develop new materials for use in various applications.
Propriétés
IUPAC Name |
2-methoxy-N-(oxolan-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-3-9-6-8-2-4-11-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPKBRIDOUAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(tetrahydro-3-furanylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



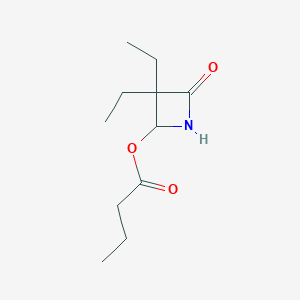
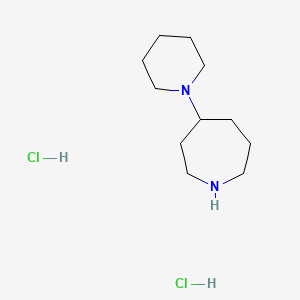
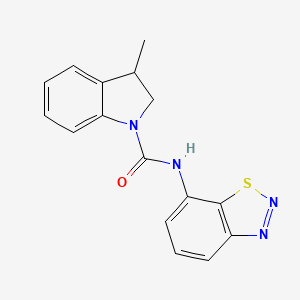
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
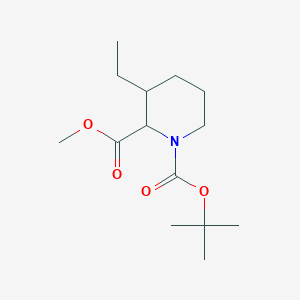


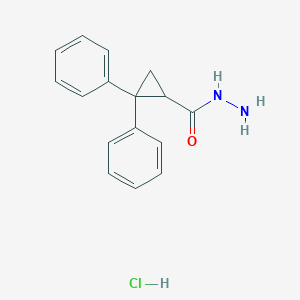
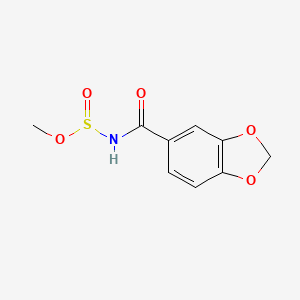
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)
